(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-5-9(11-12(7)2)10(15)13-4-3-8(14)6-13/h5,8,14H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLAZKSGNJKEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone , a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

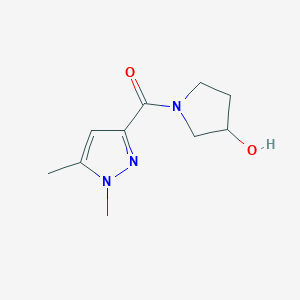

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a pyrazole ring and a hydroxypyrrolidine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with This compound .

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit tubulin polymerization, a mechanism that disrupts cancer cell division. A study demonstrated that modifications in the structural components of pyrazole compounds can enhance their antitumor efficacy. The compound's structure allows for interactions that may lead to increased cytotoxicity against tumor cells .

Antiviral Properties

Pyrazoles have been explored for their antiviral effects. In vitro studies suggest that certain derivatives exhibit significant antiviral activity against various viral strains. The mechanism often involves interference with viral replication processes . While specific data on this compound's antiviral efficacy is limited, its structural similarity to other active pyrazoles suggests potential effectiveness.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated inhibition of tubulin polymerization leading to reduced cancer cell proliferation. |

| Study 2 | Antiviral Effects | Structural modifications led to enhanced activity against viral replication. |

| Study 3 | Anti-inflammatory Activity | Inhibition of cytokine production was observed, indicating potential therapeutic applications in inflammatory diseases. |

The mechanisms underlying the biological activities of This compound likely involve:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways critical for tumor growth and viral replication.

- Modulation of Signaling Pathways : The compound may influence signaling cascades involved in inflammation and cell survival.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that fused pyrazole derivatives possess broad-spectrum antimicrobial effects against various pathogens, indicating their potential as therapeutic agents . The incorporation of hydroxypyrrolidine enhances these properties, making it a candidate for further investigation in drug development.

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit protein kinases, which play crucial roles in cell signaling and regulation. Inhibitors targeting these enzymes are essential for developing treatments for cancer and other diseases. Preliminary results suggest that (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone may serve as a lead compound in this area .

Antioxidant Activity

Antioxidant properties are critical in preventing oxidative stress-related diseases. Studies have shown that pyrazole derivatives can scavenge free radicals effectively. The addition of the hydroxypyrrolidine moiety could further enhance this activity, making it a promising candidate for formulations aimed at reducing oxidative damage .

Therapeutic Agents

The biological activities associated with this compound position it as a potential therapeutic agent. Its ability to inhibit specific enzymes and its antimicrobial properties suggest applications in treating infections and possibly cancer.

Research on Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines. Inhibition of DHODH can have implications for treating viral infections and certain cancers . The structure–activity relationship studies indicate that modifications to the pyrazole ring can lead to enhanced inhibition potency.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous pyrazole-based methanones:

Key Observations:

- Polarity and Solubility: The 3-hydroxypyrrolidine substituent in the target compound introduces a hydroxyl group, enhancing hydrophilicity compared to morpholine (ether) or phenylpropene derivatives. This could improve aqueous solubility, a critical factor in drug bioavailability .

- Electronic Effects: The α,β-unsaturated ketone in the phenylpropene derivative enables conjugation, altering electronic properties (e.g., UV-Vis absorbance at ~300 nm) compared to the saturated methanone bridge in the target compound.

- Biological Interactions: The thiazolidinone-sulfanyl group in provides sulfur atoms capable of metal coordination or redox activity, which the hydroxypyrrolidine lacks.

Spectroscopic and Crystallographic Data

- IR Spectroscopy: The target compound’s hydroxyl group would exhibit a broad stretch near 3200–3400 cm⁻¹, similar to NH/NH₂ stretches observed in (3276–3386 cm⁻¹). The carbonyl (C=O) stretch is expected near 1660 cm⁻¹, consistent with related pyrazole ketones .

- Crystallography: The phenylpropene derivative crystallizes in a monoclinic system with hydrogen bonding between the hydroxyl and ketone groups, stabilizing the structure. The target compound’s hydroxypyrrolidine may similarly form intramolecular H-bonds, influencing crystal packing.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a modular approach:

- Step 1: Formation of the 1,5-dimethyl-1H-pyrazole core.

- Step 2: Introduction of the 3-hydroxypyrrolidin-1-yl substituent.

- Step 3: Formation of the methanone linkage connecting the two moieties.

This can be achieved via condensation, cyclization, and acylation reactions under controlled conditions.

Preparation of the 1,5-Dimethyl-1H-Pyrazole Core

The pyrazole ring is synthesized through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds such as acetylacetone. For example, hydrazino functional groups undergo cyclization with acetylacetone to form the 3,5-dimethylpyrazole ring system.

- Reaction conditions: Ethanol as solvent, reflux temperature, catalytic acid or base to facilitate cyclization.

- Catalysts: Triethylamine or other organic bases improve yield and reaction rate.

- Yields: High yields reported (up to 92%) when triethylamine is used at reflux (Table 1).

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtOH | None | 70 | 10 | 0 |

| 2 | EtOH | Pyridine | 70 | 16 | 55 |

| 3 | EtOH | Piperidine | 70 | 12 | 48 |

| 4 | EtOH | Triethylamine | 70 | 11.3 | 92 |

Introduction of the 3-Hydroxypyrrolidin-1-yl Group

The 3-hydroxypyrrolidine moiety is introduced via nucleophilic substitution or amidation reactions involving pyrrolidine derivatives bearing hydroxyl groups.

- Method: Reaction of pyrazole intermediates with 3-hydroxypyrrolidine or its derivatives under mild base catalysis.

- Solvent: Polar aprotic solvents or ethanol.

- Temperature: Room temperature to reflux depending on reactivity.

- Notes: The hydroxyl group remains intact, enabling potential hydrogen bonding and intramolecular interactions.

Formation of the Methanone Linkage

The methanone (carbonyl) linkage between the pyrazole and hydroxypyrrolidine units is generally formed via acylation reactions:

- Reagents: Acyl chlorides or activated carboxylic acid derivatives.

- Catalysts: Organic bases such as triethylamine to scavenge HCl.

- Conditions: Anhydrous solvents (e.g., dichloromethane, toluene), low temperature (0–25 °C) to control reaction rate and selectivity.

- Purification: Crystallization or chromatography to isolate the pure amide product.

Representative One-Pot Synthesis Approach

A convenient one-pot, multi-component synthesis has been reported for related pyrazole derivatives, which could be adapted for this compound:

- Starting from hydrazino-pyrazole precursors, acetylacetone, and appropriate aldehydes or bromides.

- Use of triethylamine as base and ethanol as solvent.

- Reflux conditions to promote cyclization and amide bond formation.

- Yields ranging from 83% to 94% for analogous compounds.

This approach minimizes purification steps and improves overall efficiency.

Structural and Spectral Confirmation

- FT-IR: Characteristic amide carbonyl stretch around 1680–1700 cm⁻¹; hydroxyl stretch near 3400 cm⁻¹.

- NMR: Distinct singlets for methyl groups on pyrazole ring; signals for methylene and hydroxyl protons of pyrrolidine.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- X-ray Crystallography: Confirms intramolecular hydrogen bonding and molecular conformation, e.g., intramolecular O–H···O interactions stabilizing the structure.

Data Table Summarizing Key Preparation Parameters

Research Findings and Optimization Notes

- Use of triethylamine significantly enhances reaction yields and drives ring closure effectively.

- Reaction temperature and solvent choice critically affect product formation and purity.

- One-pot syntheses reduce intermediate isolation, improving efficiency and scalability.

- Structural studies confirm the stability of the final compound via intramolecular hydrogen bonding, which may influence biological activity.

Q & A

Basic: What are the standard synthetic routes for preparing (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrazole-containing methanones typically involves coupling a pre-functionalized pyrazole moiety with a substituted pyrrolidine. For example, analogous compounds (e.g., (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions . Key steps include:

- Precursor preparation : 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives are often synthesized first.

- Coupling : Reacting the pyrazole intermediate with 3-hydroxypyrrolidine using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) .

- Optimization : Variables such as temperature (60–80°C), solvent polarity, and catalyst (e.g., DMAP) can improve yields. Monitoring via TLC (e.g., CHCl₃:MeOH = 95:5) ensures reaction completion .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are critical for confirmation?

Methodological Answer:

Structural validation relies on a combination of spectroscopic and crystallographic methods:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.52 Å) and dihedral angles, with R factors < 0.07 indicating high precision .

- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm; pyrrolidine protons at δ 3.4–3.7 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 225.1234 for C₁₁H₁₇N₃O₂) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar pyrazole methanones?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound stability. Strategies include:

- Controlled degradation studies : Monitor compound stability under assay conditions (e.g., pH, temperature) using HPLC to detect breakdown products .

- Dose-response curves : Test multiple concentrations to identify non-linear effects, as seen in pyrazole derivatives with biphasic activity .

- Structural analogs : Compare activity of derivatives (e.g., nitro vs. hydroxyl substituents) to isolate functional group contributions .

Advanced: What experimental design considerations are critical for assessing the compound’s pharmacokinetic properties in vitro?

Methodological Answer:

- Solubility screening : Use DMSO stock solutions (≤1% v/v) to avoid solvent toxicity. Adjust pH for physiological relevance (e.g., PBS at pH 7.4) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction, critical for interpreting IC₅₀ values .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity for target proteins?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes. For example, the pyrazole ring may form π-π interactions with aromatic residues, while the hydroxypyrrolidine hydrogen-bonds to catalytic sites .

- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates robust protein-ligand interactions) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs to prioritize synthetic targets .

Basic: What strategies ensure high purity (>95%) during synthesis, and how is purity quantified?

Methodological Answer:

- Chromatographic purification : Use flash chromatography (silica gel, hexane:EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Purity analysis :

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in further derivatization?

Methodological Answer:

- Steric effects : The 1,5-dimethyl groups on the pyrazole hinder electrophilic substitution at C-4, directing reactions to C-3 or the methanone carbonyl .

- Electronic effects : The electron-withdrawing methanone group activates the pyrazole for nucleophilic attack, while the 3-hydroxypyrrolidine’s hydroxyl can participate in hydrogen bonding or serve as a leaving group after protection (e.g., TBS ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.